2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid
Description
Properties
IUPAC Name |
[2-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUIIBPMCPDQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(=O)NC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of the phenylboronic acid derivative. This can be achieved through the reaction of an aryl halide with a boronic acid reagent under palladium-catalyzed conditions.
Introduction of the t-Butylcarbamoyl Group: The t-butylcarbamoyl group is introduced through a reaction with t-butyl isocyanate. This step requires the presence of a base to facilitate the nucleophilic attack on the isocyanate.
Fluorination: The final step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions due to its boronic acid functionality. Key findings include:
Reaction Conditions and Catalysts
-
Catalysts : PdCl₂(dppf) or Pd(PPh₃)₄ are commonly used with bases like K₃PO₄ or Na₂CO₃ .
-
Solvents : Biphasic systems (water/dioxane) or polar aprotic solvents (DMF) enhance reactivity .
-
Phase Transfer Catalysts : TBAB improves yields by facilitating ion exchange in aqueous media .
Example Reaction with Aryl Halides
| Boronic Acid | Aryl Halide | Catalyst | Yield | Source |
|---|---|---|---|---|
| 4-Cyano-3-fluorophenyl | 4-Chloro-7-methoxyquinoline | Pd(PPh₃)₄ | 70% | |
| Analogous fluorophenyl | Aryl mesylates | NiCl₂(dppp)/dppf | 85% |
The ortho-fluorine and tert-butylcarbamoyl groups reduce steric hindrance compared to bulkier substituents, enabling efficient coupling even with challenging aryl electrophiles .
Stability and Deboronation
Fluorine substituents significantly impact stability:
-
Acidity Enhancement : The ortho-fluorine increases Lewis acidity (measured via ³¹P NMR shifts with TEPO), accelerating protodeboronation in aqueous basic conditions .
-
Deboronation Rates :
Substituent Pattern Relative Deboronation Rate 2,6-Difluoro Fastest 3,4,5-Trifluoro Moderate 2-Fluoro (as in this compound) Intermediate
The tert-butylcarbamoyl group provides steric protection, slightly mitigating deboronation .
Influence of Substituents on Reactivity
-
Fluorine :
-
tert-Butylcarbamoyl :
Comparison with Related Boronic Acids
| Property | 2-(t-Bu-carbamoyl)-5-F | 4-Cyano-3-F | Pentafluorophenyl |
|---|---|---|---|
| Lewis Acidity (Δδ, ppm) | 23.6 | 27.8 | 38.4 |
| Suzuki Coupling Yield Range | 65–85% | 70–90% | 50–75% |
| Aqueous Stability | Moderate | Low | Very Low |
Scientific Research Applications
2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The t-butylcarbamoyl group provides steric protection, enhancing the compound’s stability and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid (hypothetical structure inferred from analogs) with key derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Effects on Molecular Properties
Key Observations :
- Acidity : Fluorine’s electron-withdrawing nature increases acidity compared to methoxy-substituted analogs, as seen in 5-trifluoromethyl-2-formylphenylboronic acid (pKa ~7.5) versus methoxy derivatives (pKa >8) .
- Lipophilicity : Bulky alkylcarbamoyl groups (e.g., t-butyl) enhance lipophilicity, which may improve membrane permeability in antimicrobial applications .
Antimicrobial Activity :
- 5-Trifluoromethyl-2-formylphenylboronic acid () exhibits moderate activity against Candida albicans (MIC = 32 µg/mL) and higher efficacy against Aspergillus niger and Bacillus cereus (MIC = 8 µg/mL). Its cyclic benzoxaborole isomer binds to C. albicans LeuRS, mimicking the approved drug Tavaborole .
- Inferred Activity of t-Butylcarbamoyl Analog : The bulky t-butyl group may hinder binding to C. albicans LeuRS but enhance interactions with bacterial targets like E. coli LeuRS, where linear isomers show higher affinity .
Enzyme Inhibition :
- Substituents influence isomerization equilibria. For example, 5-trifluoromethyl-2-formylphenylboronic acid forms a 3-hydroxybenzoxaborole cyclic isomer in solution, which is critical for antifungal activity . The t-butylcarbamoyl group may stabilize the linear form, altering mechanism of action.
Biological Activity
2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid (CAS No. 2096335-85-0) is a boronic acid derivative notable for its unique structure, which includes a t-butylcarbamoyl group and a fluorine atom on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents relevant data in tables.
The molecular formula of this compound is C12H16BFN2O3. The presence of the boronic acid functional group allows it to participate in various chemical reactions, including the Suzuki-Miyaura coupling reaction, where it acts as a nucleophile in forming biaryl compounds.
Enzyme Inhibition
Research indicates that boronic acids, including this compound, exhibit significant biological activities as inhibitors of various enzymes such as proteases and kinases. The electronegativity of the fluorine substituent enhances binding affinity to biological targets through hydrogen bonding stabilization.
Table 1: Summary of Biological Activities
Antimicrobial Properties
Studies have shown that boronic acids can possess antimicrobial properties. For instance, related compounds have demonstrated activity against Candida albicans and Escherichia coli, indicating potential applications in treating bacterial and fungal infections . The mechanism may involve interference with essential metabolic pathways in microorganisms.
Case Study: Antimicrobial Activity
In a comparative study, several boronic acid derivatives were tested against common pathogens. The results indicated that compounds with similar structures to this compound exhibited moderate antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ganciclovir .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound significantly influences its biological activity. The t-butylcarbamoyl group enhances solubility and stability, while the fluorine atom increases acidity and reactivity. This combination allows for improved interactions with biological targets compared to non-fluorinated analogs.
Table 2: Comparison of Boronic Acid Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluorophenylboronic Acid | Fluorine at para position | Used in Suzuki reactions |
| 3-(t-Butylcarbamoyl)phenylboronic Acid | t-Butylcarbamoyl at meta position | Different regioselectivity affects reactivity |
| 2-Fluorophenylboronic Acid | Fluorine at ortho position | Increased acidity compared to non-fluorinated analogs |
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(t-butylcarbamoyl)-5-fluorophenylboronic acid?
Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids . Key steps include:
- Protection of the carbamoyl group : Use tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling .
- Optimization of reaction conditions : Anhydrous solvents (e.g., THF or DMF), inert atmosphere (N₂/Ar), and controlled temperature (60–100°C) enhance yield.
- Purification : Column chromatography or preparative HPLC ensures high purity (>95%) .
Basic: How is the compound characterized to confirm structural integrity and purity?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C5, t-butylcarbamoyl at C2) .
- ¹¹B NMR : Confirms boronic acid functionality (δ ~30 ppm for trigonal planar boron) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₄BFNO₃).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and retention time comparison to standards .
Basic: What storage conditions are critical for maintaining stability?
Answer:
- Temperature : Store at 0–6°C to prevent hydrolysis of the boronic acid group .
- Moisture Control : Use desiccants and anhydrous solvents (e.g., dry DMSO) to avoid decomposition .
- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .
Advanced: How can researchers resolve contradictions in reactivity data during cross-coupling reactions?
Answer:
- Identify Variables :
- Control Experiments : Compare reactivity with analogs (e.g., 5-fluoro vs. non-fluorinated derivatives) to isolate substituent effects .
Advanced: What mechanistic insights explain its potential antimicrobial activity?
Answer:
- Structural Isomerization : In aqueous solutions, the compound may cyclize to form a benzoxaborole , which inhibits microbial leucyl-tRNA synthetase (LeuRS) .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity to Candida albicans LeuRS (Ki ~2.5 μM), comparable to AN2690 (Tavaborole) .
- In Vitro Assays : Determine Minimum Inhibitory Concentration (MIC) against pathogens (e.g., 8 μg/mL for Bacillus cereus) .
Advanced: How do computational methods aid in optimizing its pharmacokinetic properties?
Answer:
- Acidity Prediction : Calculate pKa using DFT (B3LYP/6-31G*) to assess boronic acid ionization (e.g., pKa ~7.5 for enhanced membrane permeability) .
- Solubility Modeling : COSMO-RS simulations predict solubility in biorelevant media (e.g., 1.2 mg/mL in PBS) .
- Metabolic Stability : MD simulations identify susceptibility to esterase-mediated hydrolysis of the carbamoyl group .
Advanced: What strategies address low yields in large-scale synthesis?
Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., protodeboronation) .
- Microwave Assistance : Accelerates coupling kinetics (e.g., 80°C, 20 min vs. 12 h conventional) .
- Catalyst Recycling : Immobilized Pd nanoparticles on silica reduce costs and metal contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
